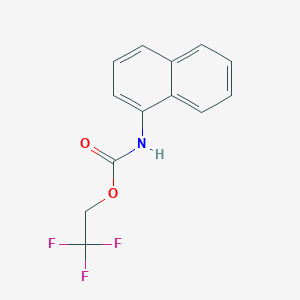

2,2,2-Trifluoroethyl 1-naphthylcarbamate

説明

2,2,2-Trifluoroethyl 1-naphthylcarbamate is an organic compound with the molecular formula C13H10F3NO2 It is known for its unique structure, which includes a trifluoroethyl group attached to a naphthylcarbamate moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 1-naphthylcarbamate typically involves the reaction of 1-naphthylamine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Reaction Time: 2-4 hours

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

化学反応の分析

Types of Reactions

2,2,2-Trifluoroethyl 1-naphthylcarbamate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 1-naphthylamine and 2,2,2-trifluoroethanol.

Substitution Reactions: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The naphthyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water as the solvent, temperature range of 50-100°C.

Substitution: Nucleophiles such as amines or thiols, solvents like acetonitrile or dimethyl sulfoxide, room temperature to 60°C.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic medium, room temperature to 80°C.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran, room temperature to 50°C.

Major Products

Hydrolysis: 1-Naphthylamine and 2,2,2-trifluoroethanol

Substitution: Various substituted derivatives depending on the nucleophile used

Oxidation: Oxidized naphthyl derivatives

Reduction: Reduced naphthyl derivatives

科学的研究の応用

Medicinal Chemistry

Antiviral and Anticancer Activity

Research indicates that 2,2,2-Trifluoroethyl 1-naphthylcarbamate exhibits promising antiviral and anticancer properties. For instance, studies have shown that compounds with similar carbamate structures can inhibit viral replication and have cytotoxic effects on cancer cells. The trifluoroethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in biological systems .

Mechanism of Action

The mechanism of action for this compound often involves the inhibition of specific enzymes or receptors crucial for viral replication or cancer cell proliferation. For example, it may act as a reversible inhibitor of certain proteases involved in the life cycle of viruses such as hepatitis C . This suggests potential for development into therapeutic agents targeting these diseases.

Agrochemicals

Pesticide Development

The unique structure of this compound has been explored in the development of novel pesticides. Its effectiveness as an insecticide can be attributed to its ability to disrupt the nervous system of pests. The trifluoroethyl moiety contributes to increased stability and efficacy against environmental degradation .

Case Study: Efficacy Against Specific Pests

A study conducted on agricultural pests demonstrated that formulations containing this compound showed significant mortality rates compared to standard treatments. This highlights its potential as a viable alternative in integrated pest management strategies .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. This is particularly relevant in the development of coatings and adhesives that require high performance under varying environmental conditions .

Applications in Coatings

The compound's properties make it suitable for use in protective coatings where resistance to solvents and chemicals is essential. Its application can lead to longer-lasting materials with improved durability against harsh conditions .

Summary Table of Applications

| Field | Application | Benefits |

|---|---|---|

| Medicinal Chemistry | Antiviral and anticancer agents | Inhibition of viral replication; cytotoxicity |

| Agrochemicals | Insecticides | High efficacy against pests; environmental stability |

| Materials Science | Polymer synthesis | Enhanced thermal stability; improved mechanical properties |

作用機序

The mechanism of action of 2,2,2-Trifluoroethyl 1-naphthylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, while the naphthyl moiety can interact with hydrophobic pockets in the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

類似化合物との比較

Similar Compounds

- 2,2,2-Trifluoroethyl 2-naphthylcarbamate

- 2,2,2-Trifluoroethyl phenylcarbamate

- 2,2,2-Trifluoroethyl benzylcarbamate

Uniqueness

2,2,2-Trifluoroethyl 1-naphthylcarbamate is unique due to the presence of both the trifluoroethyl and naphthyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which are not observed in similar compounds. These properties make it particularly valuable in applications requiring specific interactions with biological targets or enhanced chemical stability.

生物活性

2,2,2-Trifluoroethyl 1-naphthylcarbamate (CAS Number: 363-21-3) is an organic compound notable for its unique trifluoroethyl and naphthyl moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and comparative analysis with similar compounds.

- Molecular Formula : C13H10F3NO2

- Molecular Weight : 273.22 g/mol

- Structure : The compound consists of a naphthyl group linked to a carbamate functional group with a trifluoroethyl substituent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances lipophilicity and binding affinity, while the naphthyl moiety allows for interactions with hydrophobic areas in target proteins.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for various receptors, affecting signaling pathways.

- Hydroarylation Products : The hydroarylation products derived from this compound have demonstrated antimicrobial activity against pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus .

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

- Antimicrobial Activity : Hydroarylation products exhibit significant antimicrobial properties against various bacterial strains and fungi .

- Insecticidal Properties : The compound has shown insect growth-regulating activity without adversely affecting beneficial insects .

- Pharmacological Potential : Research suggests potential applications in drug development due to its unique structural characteristics that may enhance pharmacokinetic properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Trifluoroethyl + Naphthyl | Antimicrobial, Insecticidal |

| 2,2,2-Trifluoroethyl phenylcarbamate | Trifluoroethyl + Phenyl | Limited data on biological activity |

| 2,2,2-Trifluoroethyl benzylcarbamate | Trifluoroethyl + Benzyl | Potentially lower lipophilicity |

The presence of both trifluoroethyl and naphthyl groups in this compound provides distinct chemical and physical properties that contribute to its enhanced biological activities compared to other carbamates.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of hydroarylation products derived from this compound, researchers found that certain derivatives exhibited potent activity against Staphylococcus aureus, suggesting that modifications to the naphthyl ring can significantly influence biological outcomes .

Case Study 2: Insect Growth Regulation

Another study highlighted the insect growth-regulating properties of this compound in agricultural applications. It was found effective against pests while maintaining a safe profile for beneficial insects .

特性

IUPAC Name |

2,2,2-trifluoroethyl N-naphthalen-1-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c14-13(15,16)8-19-12(18)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOZNNRVDHIFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350518 | |

| Record name | 2,2,2-trifluoroethyl 1-naphthylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-21-3 | |

| Record name | 2,2,2-trifluoroethyl 1-naphthylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。